molecular formula C11H13N3O4 B1317949 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid CAS No. 758720-54-6

1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid

货号: B1317949
CAS 编号: 758720-54-6
分子量: 251.24 g/mol
InChI 键: QGAAHRDLCVCDAG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H13N3O4 and a molecular weight of 251.24 g/mol This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a piperidine ring bearing a carboxylic acid group

准备方法

The synthesis of 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-chloropyridine to form 3-nitro-2-chloropyridine, followed by a nucleophilic substitution reaction with piperidine to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the target compound while minimizing by-products.

化学反应分析

1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:

作用机制

The mechanism of action of 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

相似化合物的比较

1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    2-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid: Similar structure but with the nitro group in a different position, leading to different chemical and biological properties.

    3-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid: Another positional isomer with distinct reactivity and applications.

    4-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid: Yet another isomer with unique characteristics.

生物活性

1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a piperidine ring linked to a nitropyridine moiety, suggests various pharmacological applications, particularly in the modulation of neurotransmitter systems and potential therapeutic effects against neurological disorders.

  • Molecular Formula : C11H13N3O4
  • Molecular Weight : 251.24 g/mol
  • CAS Number : 758720-54-6
  • SMILES Notation : C1CN(CCC1C(O)=O)c1c(cccn1)N+=O

The biological activity of this compound primarily involves its interaction with the gamma-aminobutyric acid (GABA) transporter. Studies indicate that it acts as an inhibitor of GABA uptake, which could enhance GABAergic neurotransmission by increasing extracellular GABA levels. This mechanism is critical for its potential effects on cognitive functions and mood regulation.

Target Interaction

The compound's nitro group is hypothesized to undergo reduction, forming reactive intermediates that may interact with cellular components, leading to various biological effects. This property positions it as a candidate for further exploration in neuropharmacology.

Biological Activity

The following table summarizes key biological activities associated with this compound:

Activity Type Description Reference
GABA Uptake InhibitionInhibits GABA transporter, enhancing GABAergic signaling
Neuroprotective EffectsPotential to protect neurons from excitotoxicity and improve cognitive functions
Antimicrobial PropertiesExhibits activity against certain bacterial strains
CytotoxicityEvaluated for cytotoxic effects on cancerous vs. non-cancerous cells

Case Studies and Research Findings

Recent studies have highlighted the compound's promising pharmacological profile:

  • Neuropharmacology : A study demonstrated that prolonged exposure to the compound resulted in sustained inhibition of GABA uptake, suggesting potential applications in treating anxiety and mood disorders. The compound's ability to modulate neurotransmitter levels indicates its relevance in developing neuroprotective agents.
  • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit selective antimicrobial activity against various strains, indicating its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Assays : In vitro assays revealed varying degrees of cytotoxicity against cancer cell lines, with some derivatives showing selective toxicity towards malignant cells while sparing normal cells .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-nitropyridin-2-yl)piperidine-4-carboxylic acid, and how can purity be maximized?

  • Methodology : The synthesis typically involves coupling 3-nitropyridine-2-carboxylic acid derivatives with piperidine-4-carboxylic acid precursors via nucleophilic substitution or amidation. To maximize purity, recrystallization in ethanol/water mixtures or silica gel chromatography (eluting with dichloromethane/methanol gradients) is recommended. Monitoring reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and confirming purity by HPLC (>95%) are critical steps .
  • Key Data : Related compounds like 1-(3-nitropyridin-2-yl)piperidin-4-amine hydrochloride require Boc protection/deprotection strategies to avoid side reactions, suggesting similar intermediates may apply .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Look for the nitropyridine aromatic protons (δ 8.5–9.0 ppm) and piperidine ring protons (δ 1.5–3.0 ppm). The carboxylic acid proton may appear as a broad peak at δ ~12 ppm in DMSO-d₆ .
  • FT-IR : Confirm the nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 265.1 (calculated for C₁₁H₁₃N₃O₄).

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis of the nitro group under acidic conditions. Store at –20°C in inert atmospheres (argon) to prevent decarboxylation. Degradation products (e.g., 3-aminopyridine derivatives) can be identified via LC-MS/MS .

Advanced Research Questions

Q. What mechanistic insights exist for the nitro group’s role in modulating biological activity, and how can this be validated experimentally?

  • Methodology : The nitro group’s electron-withdrawing properties enhance binding to target enzymes (e.g., PDE5 inhibitors). Use computational docking (AutoDock Vina) and site-directed mutagenesis to validate interactions. Compare IC₅₀ values of nitro vs. amino analogs in enzyme inhibition assays .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound, and what chiral stationary phases are effective?

  • Methodology : For chiral analogs (e.g., 3-substituted piperidines), employ chiral HPLC with a cellulose-based column (Chiralpak IC) and hexane/isopropanol mobile phases. Monitor enantiomeric excess (ee) via circular dichroism. Enantioselective synthesis using Evans’ oxazolidinone auxiliaries may also be applicable .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when designing analogs with improved pharmacokinetic properties?

  • Methodology :

  • Bioisosteric Replacement : Substitute the nitro group with trifluoromethyl or cyano groups to balance potency and metabolic stability.
  • LogP Optimization : Measure partition coefficients (shake-flask method) to enhance blood-brain barrier penetration.
  • In Vitro ADME : Use Caco-2 cell monolayers for permeability studies and liver microsomes for metabolic stability assays .

Q. Data Contradictions and Validation

  • Molecular Weight Discrepancies : Some sources report molecular weights with ±1 Da variations due to isotopic distributions. Cross-validate via high-resolution mass spectrometry (HRMS) .
  • Synthetic Yields : Yields for analogous compounds range from 40–70% depending on coupling reagents (e.g., HATU vs. EDC). Optimize stoichiometry (1.2 eq nitro precursor) and reaction time (12–24 hrs) .

属性

IUPAC Name

1-(3-nitropyridin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-11(16)8-3-6-13(7-4-8)10-9(14(17)18)2-1-5-12-10/h1-2,5,8H,3-4,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAAHRDLCVCDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The mixture consisting of 634 mg of 2-chloro-3-nitropyridine, 620 mg of piperidine carboxylic acid, 820 mg of potash and 3 ml of NMP was stirred at 80° C. for 2 hours. After allowing to cool, 30 ml of water of water were added and the crude product was extracted with 30 ml of ethyl acetate. After drying the organic phase with sodium sulfate, it was concentrated under reduced pressure.
Quantity
634 mg
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step Two
Quantity
820 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of KOH (0.46 g, 8.16 mmol) in methanol (30 mL) and water (30 mL) was added Compound 258a (1.14 g, 4.08 mmol). The solution was stirred at r.t. for 1.5 hours, poured into water, acidified with 2M HCl and extracted with EtOAc. The combined organic layers were washed with brine, dried on Na2SO4 and evaporated to dryness in vacuo to afford the title product (1.38 g).
Name
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。